N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide is a useful research compound. Its molecular formula is C27H24N2O5S and its molecular weight is 488.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sulfonamides and Their Scientific Research Applications
Sulfonamides are a significant class of synthetic bacteriostatic antibiotics, which have been extensively used for the therapy of bacterial infections caused by various microorganisms. Beyond their antibacterial properties, sulfonamides have shown potential in treating conditions such as glaucoma, inflammation, dandruff, and various types of cancer due to their ability to inhibit carbonic anhydrase and other molecular targets (Gulcin, Taslimi, & Elsayed, 2018; Masini, Carta, Scozzafava, & Supuran, 2013).
Antiglaucoma Applications
Sulfonamide-based carbonic anhydrase inhibitors (CAIs) have been employed as antiglaucoma agents by reducing the intraocular pressure (IOP) through the diminishment of bicarbonate formation and the secretion of aqueous humor. These include both systemic and topical agents, highlighting the versatility of sulfonamides in therapeutic applications (Masini et al., 2013).
Antitumor Properties
Sulfonamides have demonstrated significant antitumor activity, with novel drugs such as apricoxib and pazopanib incorporating the sulfonamide group. These drugs act as multi-targeted receptor tyrosine kinase inhibitors, showing efficacy in cancer treatment (Carta, Scozzafava, & Supuran, 2012).
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5S/c1-17-5-4-14-29(16-17)35(33,34)20-11-8-18(9-12-20)27(32)28-19-10-13-23-24(15-19)26(31)22-7-3-2-6-21(22)25(23)30/h2-3,6-13,15,17H,4-5,14,16H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZIVQRVTHEWII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.